Poseltinib

Catalog No.
S540023
CAS No.
1353552-97-2
M.F
C26H26N6O3
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poseltinib

CAS Number

1353552-97-2

Product Name

Poseltinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Solubility

Soluble in DMSO

Synonyms

Poseltinib; HM 71224; HM-71224; HM71224; LY 3337641; LY3337641; LY-3337641

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Description

The exact mass of the compound Poseltinib is 470.2066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanisms of Action

Poseltinib's primary mechanism of action involves targeting specific tyrosine kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) []. BTK plays a critical role in B-cell malignancies, while EGFR is implicated in the development and progression of various solid tumors [, ]. By inhibiting these kinases, poseltinib disrupts signaling pathways essential for cancer cell survival and proliferation [].

Research Areas

Poseltinib is being actively investigated in clinical trials for various cancers, including:

  • Chronic lymphocytic leukemia (CLL) [, ]
  • Non-Hodgkin lymphoma (NHL) [, ]
  • Acute myeloid leukemia (AML) []
  • Hepatocellular carcinoma (HCC) []

Poseltinib is a selective inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B cell receptor signaling. Its chemical formula is C26H26N6O3C_{26}H_{26}N_{6}O_{3}, and it is classified as a new chemical entity developed by Hanmi Pharmaceuticals. Poseltinib is currently under clinical investigation for various conditions, including diffuse large B-cell lymphoma and systemic lupus erythematosus. The compound's mechanism of action involves the modulation of immune responses, particularly in B cells, making it a promising candidate for treating autoimmune diseases and certain cancers .

Poseltinib acts as an inhibitor of Bruton's tyrosine kinase (BTK) []. BTK plays a critical role in B-cell signaling pathways, which are involved in the immune response. By inhibiting BTK, Poseltinib can suppress B-cell activation and function, potentially leading to reduced inflammation in diseases like rheumatoid arthritis [].

As Poseltinib is still under investigation, comprehensive safety data is not yet available. However, a Phase II clinical trial reported some adverse effects, including diarrhea, elevated liver enzymes, and headache []. Further research is needed to fully understand the safety profile of Poseltinib.

, including:

  • Oxidation: Under specific conditions, poseltinib can be oxidized to form different derivatives.
  • Reduction: It may also participate in reduction reactions, altering its functional groups and potentially its biological activity.

These reactions are significant for understanding its stability and reactivity in biological systems.

Poseltinib exhibits potent biological activity by inhibiting Bruton's tyrosine kinase. This inhibition leads to decreased phosphorylation of key signaling proteins such as AKT and phospholipase C gamma 2 in stimulated B cells. It has been shown to effectively disrupt the B cell receptor signaling pathway, which is crucial for B cell activation and proliferation. In clinical studies, poseltinib has demonstrated potential anti-inflammatory effects and has been evaluated for its efficacy in various immune-mediated conditions .

The synthesis of poseltinib involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions produce intermediates that will undergo further transformations.
  • Covalent Bond Formation: The final step involves the formation of covalent bonds that yield the active compound.
  • Purification: After synthesis, poseltinib is purified using chromatographic techniques to ensure high purity for biological testing.

Specific details on the synthetic pathway are proprietary but generally involve standard organic synthesis techniques used in pharmaceutical chemistry .

Poseltinib's primary applications include:

  • Cancer Treatment: It is being investigated for its effectiveness against diffuse large B-cell lymphoma and other hematological malignancies.
  • Autoimmune Diseases: The compound shows promise in treating conditions like systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.
  • Research Tool: Poseltinib serves as a valuable tool in studying B cell signaling pathways and developing new therapeutic strategies for immune-related disorders .

Interaction studies have demonstrated that poseltinib selectively binds to Bruton's tyrosine kinase, leading to significant modulation of immune cell signaling pathways. High-dimensional phosphorylation analysis has shown that it affects multiple signaling nodes within immune cells, particularly in B cells stimulated by anti-immunoglobulin M and CD40 ligand. This specificity underscores its potential therapeutic benefits while minimizing off-target effects associated with less selective kinase inhibitors .

Several compounds share structural or functional similarities with poseltinib. Here are some notable examples:

Compound NameTarget KinaseUnique Features
IbrutinibBruton's tyrosine kinaseFirst-in-class irreversible inhibitor; widely used in clinical settings.
AcalabrutinibBruton's tyrosine kinaseMore selective than ibrutinib; designed to minimize off-target effects.
ZanubrutinibBruton's tyrosine kinaseOffers improved pharmacokinetics and safety profile compared to earlier inhibitors.

Poseltinib stands out due to its unique binding characteristics and selectivity for a conserved cysteine residue shared by only a limited number of kinases, which may provide advantages in terms of efficacy and safety compared to other Bruton's tyrosine kinase inhibitors .

Molecular Formula and Atomic Composition

Poseltinib exhibits the molecular formula C₂₆H₂₆N₆O₃, representing a complex organic compound with a molecular weight of 470.5 grams per mole [1] [3] [7]. The compound is characterized by its substantial molecular framework comprising multiple heteroatoms integrated within aromatic and heterocyclic systems.

The atomic composition analysis reveals a carbon-rich structure with 26 carbon atoms constituting 66.37% of the total molecular mass [1]. The nitrogen content is particularly significant, with 6 nitrogen atoms representing 17.86% of the molecular weight, reflecting the compound's heterocyclic nature and its role as a kinase inhibitor [3]. Hydrogen atoms contribute 26 units (5.57% by mass), while three oxygen atoms account for 10.20% of the molecular weight [7].

Table 1: Molecular Properties of Poseltinib
PropertyValue
Molecular FormulaC₂₆H₂₆N₆O₃
Molecular Weight470.5 g/mol
CAS Registry Number1353552-97-2
Heavy Atom Count35
Formal Charge0
Topological Polar Surface Area95.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds7

The International Union of Pure and Applied Chemistry name for poseltinib is N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide [1] [23]. The compound is registered under CAS number 1353552-97-2 and possesses the InChI key LZMJNVRJMFMYQS-UHFFFAOYSA-N [3] [7].

Structural Characteristics and Functional Groups

Poseltinib displays a sophisticated molecular architecture characterized by multiple interconnected functional groups that contribute to its biological activity and selectivity profile [4]. The central structural feature consists of a furo[3,2-d]pyrimidine core, which represents a bicyclic heterocycle formed by the fusion of furan and pyrimidine rings [19] [20]. This core scaffold provides structural rigidity and serves as the primary hinge region binding motif essential for kinase interaction [4].

The molecule incorporates several distinct functional group domains that each contribute specific properties to the overall compound [25]. The N-methylpiperazine moiety represents a six-membered saturated heterocycle containing two nitrogen atoms, with one nitrogen bearing a methyl substituent [25]. This piperazine system is positioned to extend into solvent-exposed regions of the target binding site, contributing to selectivity and binding affinity modulation [14].

Table 2: Functional Group Analysis
Functional GroupChemical DescriptionStructural Role
Furo[3,2-d]pyrimidine coreBicyclic heterocycle with fused furan and pyrimidine ringsCentral scaffold providing rigidity and hinge region binding
N-methylpiperazine moietySix-membered saturated ring with two nitrogen atoms and methyl substitutionSolvent-exposed region enabling selectivity and binding affinity
Acrylamide groupα,β-unsaturated amide (Michael acceptor)Covalent warhead for irreversible binding to Cys481
Phenoxy linkerPhenyl group connected via oxygen bridgeExtension into back pocket of adenosine triphosphate binding site
Aniline linkageAromatic amine connecting to pyrimidineConnecting bridge between core and terminal aromatic system

A critical functional element within poseltinib is the acrylamide group, which functions as an α,β-unsaturated amide system [4] [12]. This moiety serves as a Michael acceptor, enabling covalent bond formation with cysteine residues in the target protein [12]. The acrylamide warhead is specifically designed to react irreversibly with Cys481 in Bruton tyrosine kinase, forming a stable covalent adduct that ensures prolonged target engagement [4].

The phenoxy linker connects the central heterocyclic core to terminal aromatic systems, facilitating extension into the back pocket of the adenosine triphosphate binding site [26]. This structural feature is crucial for achieving the proper binding geometry and optimizing hydrophobic interactions with kinase domain residues [26]. The aniline linkage provides a flexible connection between the furo[3,2-d]pyrimidine core and the N-methylpiperazine-substituted aromatic ring, allowing conformational adaptation during binding [23].

Stereochemistry and Isomeric Forms

Structural analysis of poseltinib reveals that the compound lacks defined stereocenters, as evidenced by the absence of chiral carbon atoms within its molecular framework [7]. The molecule exhibits zero defined atom stereocenters and zero undefined atom stereocenters, indicating that poseltinib exists as a single constitutional isomer without enantiomeric forms [7]. Similarly, the compound shows zero defined bond stereocenters and zero undefined bond stereocenters, confirming the absence of geometric isomerism [7].

The conformational flexibility of poseltinib is primarily determined by the rotatable bonds within its structure, with seven rotatable bonds identified through computational analysis [7] [16]. These rotatable bonds allow the molecule to adopt multiple conformational states, which is essential for binding to the target protein and accommodating the induced-fit mechanism during complex formation [14].

Molecular docking studies have revealed that poseltinib adopts specific conformational preferences when bound to Bruton tyrosine kinase [14]. The compound demonstrates conformational adaptability, particularly around the phenoxy linker and the connection between the piperazine moiety and the aromatic ring system [14]. This conformational flexibility is crucial for achieving optimal binding geometry and selectivity against related kinases [29].

The absence of stereoisomers simplifies the compound's development and manufacturing processes, eliminating concerns about enantiomeric purity and potential differences in biological activity between stereoisomers [5]. This structural characteristic represents an advantage in pharmaceutical development, as it avoids the complexity associated with chiral drug substances that may exhibit different pharmacological profiles for individual enantiomers [5].

X-ray Crystallography and Structural Determination

Crystallographic analysis of poseltinib has been accomplished through co-crystallization studies with Bruton tyrosine kinase, providing detailed atomic-level structural information about the inhibitor-enzyme complex [4]. The crystallization protocol involved concentrating purified Bruton tyrosine kinase to 8 mg/mL in vapor diffusion sitting drops using a well solution containing 100 mM imidazole at pH 6.2, 15% ethylene glycol, 20% glycerol, and 10% polyethylene glycol 4K [4].

Crystal formation occurred within one day, and the resulting crystals were soaked overnight in a 5 mM solution of poseltinib [4]. The crystals were subsequently flash-frozen in liquid nitrogen without additional cryoprotectant, and X-ray diffraction data were collected at the Lilly Research Laboratories Collaborative Access Team beam line at the Advanced Photon Source, Argonne, Illinois [4].

The crystallographic studies have provided crucial insights into the binding mode of poseltinib within the kinase active site [4]. Electron density maps clearly reveal the position of poseltinib and confirm the formation of a covalent bond between the acrylamide group and the Cys481 thiol group [12] [26]. The overall binding pose shows poseltinib adopting a conformation that spans from the adenosine triphosphate binding pocket to the back pocket of the kinase domain [14].

Structural determination studies have identified specific contact residues between poseltinib and Bruton tyrosine kinase [4]. The furo[3,2-d]pyrimidine core establishes hydrogen bonding interactions with hinge region residues, while the N-methylpiperazine-substituted aromatic system extends toward solvent-exposed regions [4]. The phenoxy linker facilitates penetration into the back pocket, where it forms van der Waals contacts with hydrophobic residues [26].

Comparative crystallographic analysis has revealed that poseltinib exhibits a binding mode distinct from other Bruton tyrosine kinase inhibitors [14]. Docking modeling studies indicate that the binding pose of poseltinib aligns well with previously characterized inhibitors, yet maintains unique contact patterns that contribute to its selectivity profile [14]. The crystallographic data support the rational design approach used in poseltinib development, confirming the predicted interactions and binding geometry [4].

Poseltinib's Position in Bruton Tyrosine Kinase Inhibitor Chemical Space

Poseltinib occupies a distinctive position within the chemical space of Bruton tyrosine kinase inhibitors, representing a class of covalent irreversible inhibitors that target a conserved cysteine residue shared by only ten kinases within the human kinome [4] [11]. This selectivity profile distinguishes poseltinib from broader-spectrum kinase inhibitors and positions it as a relatively selective therapeutic agent [4].

Within the classification system of kinase inhibitors, poseltinib functions as a Type VI covalent inhibitor, forming irreversible bonds with the target enzyme [28]. This mechanism contrasts with reversible Type I, Type II, and Type III inhibitors that bind through non-covalent interactions [28]. The covalent binding mechanism provides sustained target engagement even after plasma concentrations decline, offering potential advantages in terms of dosing frequency and duration of action [4].

Comparative analysis with other Bruton tyrosine kinase inhibitors reveals both similarities and differences in structural features [26] [27]. Like ibrutinib, poseltinib contains an acrylamide warhead for covalent binding, but differs in its core heterocyclic scaffold and overall molecular architecture [26]. The furo[3,2-d]pyrimidine core of poseltinib contrasts with the pyrimidine core found in ibrutinib, contributing to different binding interactions and selectivity patterns [27].

Table 3: Bruton Tyrosine Kinase Inhibitor Comparison
InhibitorCore StructureWarheadBinding ModeSelectivity Features
PoseltinibFuro[3,2-d]pyrimidineAcrylamideCovalent irreversibleTen-kinase selectivity profile
IbrutinibPyrimidineAcrylamideCovalent irreversibleBroader kinome activity
AcalabrutinibPyrimidineButynamideCovalent irreversibleImproved selectivity over ibrutinib
ZanubrutinibPyrimidineAcrylamideCovalent irreversibleEnhanced selectivity profile

The selectivity profile of poseltinib has been characterized through comprehensive kinase screening, demonstrating potent inhibitory activity against Bruton tyrosine kinase with selectivity ratios of 53-fold against interleukin-2-inducible T-cell kinase and 7.5-fold against Janus kinase 3 [4]. This selectivity pattern reflects the specific molecular interactions facilitated by poseltinib's unique structural features [4].

Structure-activity relationship studies have identified the N-methylpiperazine moiety as a key determinant of poseltinib's selectivity profile [14]. This structural element extends into solvent-exposed regions of the kinase binding site, where differences in amino acid sequences between kinases can influence binding affinity [14]. The positioning and chemical properties of this group contribute to the compound's ability to discriminate between closely related kinases [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

470.20663871 g/mol

Monoisotopic Mass

470.20663871 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D01E4B1U35

Wikipedia

Poseltinib

Dates

Modify: 2024-04-14
1: Park JK, Byun JY, Park JA, Kim YY, Lee YJ, Oh JI, Jang SY, Kim YH, Song YW,

Explore Compound Types